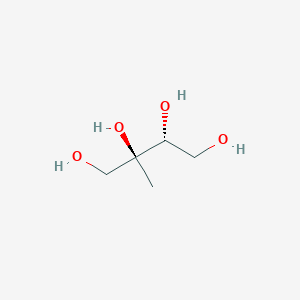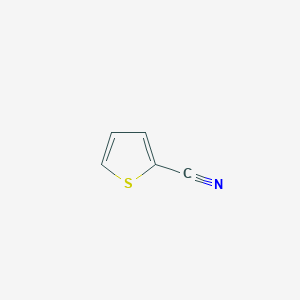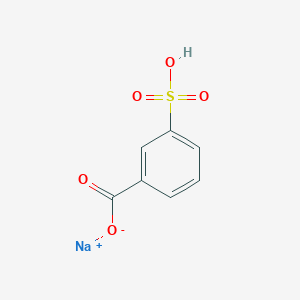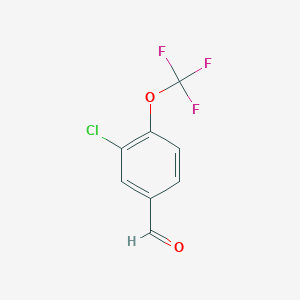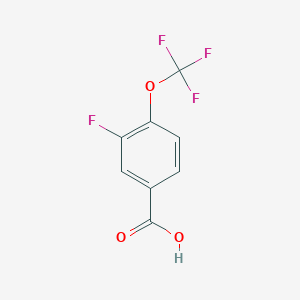
二苄基荧光素
描述
Dibenzylfluorescein (DBF) is a fluorogenic probe that acts as a substrate for specific cytochrome P450 (CYP) isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19) . It is dealkylated by these CYP isoforms to produce fluorescein benzyl ether, which is further hydrolyzed to fluorescein by the addition of base . The fluorescent fluorescein product can be quantitated after the addition of base, which hydrolyzes the ester and increases the pH for optimal fluorescein fluorescence detection .
Molecular Structure Analysis
The molecular formula of Dibenzylfluorescein is C34H24O5 . Its molecular weight is 512.55 . The SMILES string representation of its structure isO=C1C=CC2=C (c3ccc (OCc4ccccc4)cc3OC2=C1)c5ccccc5C (=O)OCc6ccccc6 . Chemical Reactions Analysis
Dibenzylfluorescein is dealkylated by cytochromes P450, particularly CYP2C8, CYP2C9, CYP2C19, and CYP3A to form a fluorescein ester . It has been found that dibenzylfluorescein is suitable for in vitro assessment of the initial screening of CYP3A4-mediated drug interactions .Physical And Chemical Properties Analysis
Dibenzylfluorescein is a solid substance . It is light sensitive and should be protected from direct sunlight or UV sources .科学研究应用
Biomedical Imaging
DBF serves as a fluorescent probe in biomedical imaging. Its ability to produce a strong fluorescence signal makes it ideal for detecting biomolecules or molecular activities within cells. The design of DBF-based probes requires careful selection of fluorescent dyes and targeting groups to ensure high affinity and specificity for the target molecules .
Environmental Monitoring
In environmental science, DBF can be used to develop fluorescent probes that monitor pollutants or detect hazardous substances. Its high sensitivity and selectivity are crucial for tracking environmental changes and assessing the presence of specific compounds in various ecosystems .
Food Safety
DBF’s non-toxic nature allows for its application in food safety research. Fluorescent probes containing DBF can detect contaminants or quality indicators in food products, ensuring consumer safety and compliance with health regulations .
Drug Interaction Studies
DBF is instrumental in pharmacology for in vitro assessment of drug interactions, particularly those mediated by cytochromes P450. It is dealkylated to form a fluorescein ester, which can be quantitated to evaluate potential drug interactions .
Material Science
The stability and fluorescence properties of DBF make it suitable for material science applications. It can be incorporated into various materials to study their properties under different conditions, such as stress, temperature, or exposure to chemicals .
Chemical Synthesis
DBF is used in chemical synthesis to create fluorescent dyes and probes. Its synthesis process considers the fluorescence properties, stability, and application requirements, making it a versatile tool for developing new compounds with desired characteristics .
安全和危害
属性
IUPAC Name |
benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJGKSLPSGPFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzylfluorescein benzyl ester | |
CAS RN |
97744-44-0 | |
| Record name | Dibenzylfluorescein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

